Cis vs. Trans Ring Junction: Conformational Restriction Dictates α1B-Adrenoceptor Selectivity in Octahydroquinoxaline-Based Antagonists
In a series of cyclazosin-derived α1-adrenoceptor antagonists, the (4aS,8aR) cis-octahydroquinoxaline moiety was essential for subtype selectivity. The (4aS,8aR)-configured benzyloxycarbonyl analog (+)-3 exhibited α1B selectivity ratios of 35-fold over α1A and 14-fold over α1D, while the opposite enantiomer (-)-3 showed significantly diminished selectivity [1]. This establishes that the cis ring junction—a geometric feature shared by the (4aR,8aS)-octahydroquinoxaline scaffold—is a critical determinant of biological recognition, and generic trans-diastereomers cannot replicate this selectivity profile.
| Evidence Dimension | α1B-adrenoceptor selectivity (α1B/α1A ratio) |
|---|---|
| Target Compound Data | cis-(4aS,8aR) analog (+)-3: α1B/α1A = 35, α1B/α1D = 14 |
| Comparator Or Baseline | Opposite enantiomer (-)-3 (same cis geometry but (4aR,8aS) configuration): significantly lower selectivity |
| Quantified Difference | 35-fold selectivity over α1A for the optimal enantiomer vs. markedly reduced selectivity for the opposite enantiomer |
| Conditions | Radioligand binding assays at cloned human α1A, α1B, and α1D adrenoceptors expressed in CHO cells |
Why This Matters
Researchers developing subtype-selective GPCR ligands cannot use trans-octahydroquinoxaline isomers or unsaturated quinoxalines as substitutes, as the cis geometry is a pharmacophoric requirement for α1B selectivity.
- [1] Sagratini G, Buccioni M, Marucci G, Poggesi E, Skorski M, Costanzi S, Giardinà D. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. Bioorg Med Chem. 2018; 26(20): 5439-5450. PMID: 29784274. View Source
